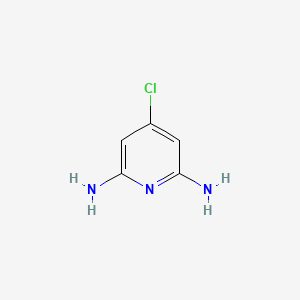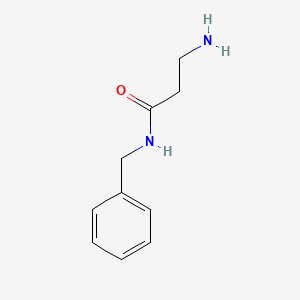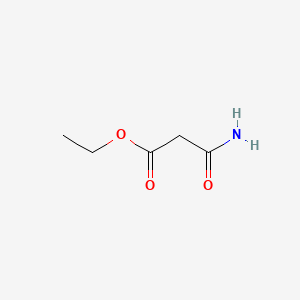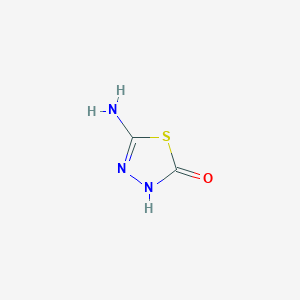
5-Amino-1,3,4-thiadiazol-2(3H)-one
Vue d'ensemble
Description
5-Amino-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Applications De Recherche Scientifique
5-Amino-1,3,4-thiadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s antioxidant activity suggests it may have good bioavailability .
Result of Action
Some thiadiazole derivatives have been found to exhibit antioxidant activity , suggesting that 5-Amino-1,3,4-thiadiazol-2(3H)-one may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and light exposure . .
Analyse Biochimique
Biochemical Properties
5-Amino-1,3,4-thiadiazol-2(3H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . For instance, it interacts with the enzyme Kinase ThiM from Klebsiella pneumoniae, inhibiting its function and thus preventing bacterial growth . Additionally, this compound binds to calf thymus-DNA (CT-DNA), indicating its potential role in affecting genetic material .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts normal metabolic processes, leading to cell death . In human tumor cell lines, this compound exhibits cytotoxic activity, indicating its potential as an anticancer agent . The compound’s ability to bind to DNA suggests that it may interfere with gene expression and replication processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, its interaction with Kinase ThiM involves binding to the enzyme’s active site, preventing substrate binding and subsequent enzymatic activity . Additionally, the compound’s binding to DNA can lead to changes in gene expression, either by blocking transcription factors or by causing structural changes in the DNA itself . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its antibacterial and cytotoxic activities, although the potency may decrease slightly over time . In in vitro studies, the compound’s effects on cellular function have been consistent, with no significant changes observed over prolonged exposure periods.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues . These findings suggest a narrow therapeutic window for the compound, emphasizing the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Kinase ThiM, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion into various metabolites, which can also exhibit biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed throughout the cytoplasm and nucleus . Its ability to bind to DNA suggests that it may accumulate in the nucleus, where it can exert its effects on gene expression and replication . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It is primarily found in the cytoplasm and nucleus, where it interacts with enzymes, proteins, and DNA . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then oxidized to yield the desired compound . Another method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1,2,4-thiadiazole-3-thiol
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
5-Amino-1,3,4-thiadiazol-2(3H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
5-amino-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3OS/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDPFAWIADNOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325976 | |
| Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33901-30-3 | |
| Record name | NSC522433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-amino-3H-1,3,4-thiadiazol-2-one?
A: The molecular formula of 5-amino-3H-1,3,4-thiadiazol-2-one is C2H3N3OS, and its molecular weight is 117.15 g/mol. [, ]
Q2: What is the crystal structure of 5-amino-3H-1,3,4-thiadiazol-2-one?
A: 5-amino-3H-1,3,4-thiadiazol-2-one exists in both monoclinic and triclinic polymorphic forms. [, ] The asymmetric unit of the triclinic form contains three independent molecules. [] Both polymorphs exhibit planar molecular structures stabilized by N—H⋯N and N—H⋯O hydrogen bonds, forming sheets within the crystal lattice. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


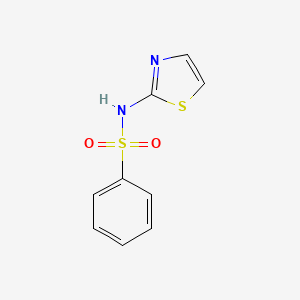
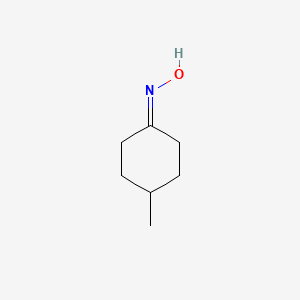
![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
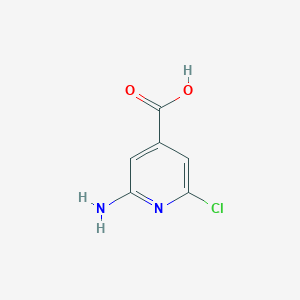
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)
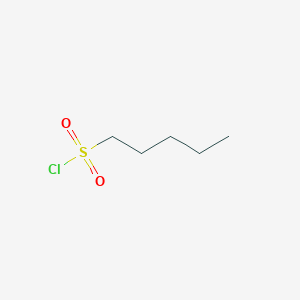

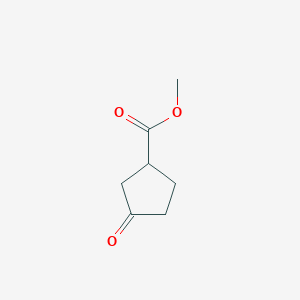
![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)
